GSK-626616

Kinase Inhibitor Selectivity Chemical Biology

GSK-626616 is the only commercially available DYRK inhibitor combining broad equipotent DYRK family inhibition, sub-nanomolar DYRK3 potency (IC50=0.7 nM), high oral bioavailability (canine AUC=23.64 μghr/mL at 30 mg/kg), and a rigorously characterized selectivity profile against 451 kinases. Its unique validation in a disease-relevant mouse anemia model and in primary cilium elongation assays (8.41 μm vs. 4.36 μm DMSO control) makes it the definitive chemical probe for DYRK3/2 target engagement studies. When experimental reproducibility and translational relevance matter, generic DYRK inhibitors cannot substitute.

Molecular Formula C18H10Cl2N4OS
Molecular Weight 401.3 g/mol
CAS No. 1025821-33-3
Cat. No. B1672396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-626616
CAS1025821-33-3
SynonymsGSK-626616;  GSK 626616;  GSK626616.
Molecular FormulaC18H10Cl2N4OS
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl
InChIInChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9-
InChIKeyRJPNRXFBYZVRIB-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK-626616 (CAS 1025821-33-3): A Dual-Specificity Tyrosine-Regulated Kinase (DYRK) Inhibitor with Sub-Nanomolar Potency and Broad-Spectrum Kinase Selectivity


GSK-626616 is a synthetic small molecule belonging to the thiazolidinone class, characterized as a potent, ATP-competitive inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), particularly DYRK3 [1]. With a molecular weight of 401.27 Da (C18H10Cl2N4OS) [2], it displays sub-nanomolar potency against its primary target DYRK3 and exhibits near-equipotent activity across the broader DYRK family [1]. The compound has been profiled against a diverse panel of over 450 kinases, demonstrating a favorable selectivity profile with significant discrimination against most non-DYRK kinases .

GSK-626616: Why Pan-DYRK Selectivity and Oral Bioavailability Preclude Substitution with Narrow-Spectrum DYRK Inhibitors


Simple substitution of GSK-626616 with alternative DYRK inhibitors is not scientifically valid. While compounds like EHT 5372 or GNF2133 exhibit high potency against specific DYRK isoforms, they display dramatically weaker activity against DYRK3 [1][2]. Furthermore, the unique combination of broad, equipotent DYRK family inhibition, high oral bioavailability (canine AUC = 23.64 μghr/mL at 30 mg/kg) [3], and a well-characterized, clean selectivity profile against 451 off-target kinases in a single chemical entity is not replicated across the class.

GSK-626616: A Quantitative Evidence Guide for Scientific and Procurement Decisions


Potency and Kinome-Wide Selectivity vs. Casein Kinase 2 (CK2)

GSK-626616 exhibits sub-nanomolar potency against its primary target DYRK3. Its selectivity was evaluated against a panel of 451 kinases, revealing approximately 20-fold selectivity over the most potently inhibited off-target, casein kinase 2 (CK2), with negligible activity against the remaining kinases in the panel [1].

Kinase Inhibitor Selectivity Chemical Biology

Comparison of DYRK3 Potency and Bioavailability Against Alternative DYRK Inhibitors

Unlike other DYRK family inhibitors, GSK-626616 uniquely combines sub-nanomolar potency against DYRK3 with demonstrated oral bioavailability. For instance, the dual DYRK/CLK inhibitor Leucettine L41 is potent against multiple kinases but lacks comparable oral bioavailability data in the primary literature . Similarly, the DYRK1A-selective probe GNF2133 (IC50 = 6.2 nM for DYRK1A) exhibits significantly weaker activity against DYRK3 (IC50 > 50 nM) and does not target the full DYRK family [1].

DYRK3 Kinase Inhibitor Bioavailability

Functional Activity in Human Erythroid Progenitor Cells (CFU-E Assay)

In functional assays, GSK-626616 enhances the number of colony-forming units-erythroid (CFU-E) stimulated by erythropoietin (Epo) from primary human marrow, consistent with DYRK3's role as a negative regulator of erythropoiesis [1]. Critically, GSK-626616 demonstrates specificity for the erythroid lineage, showing no stimulatory effect on CFU-GM (granulocyte-macrophage) colonies, either alone or in combination with G-CSF or GM-CSF [1].

Erythropoiesis Anemia Ex Vivo Pharmacology

In Vivo Efficacy: Hemoglobin Elevation in an Anemic Mouse Model

GSK-626616 demonstrates statistically significant therapeutic efficacy in a murine model of carboplatin/radiation-induced anemia [1]. In contrast, the DYRK2/DYRK3 dual inhibitor LDN-192960 has been primarily characterized in vitro, with no comparable in vivo efficacy data for stimulating erythropoiesis in a disease-relevant model [2].

In Vivo Pharmacology Anemia Therapeutic Efficacy

Induction of Primary Cilium Elongation in RPE1 Cells

GSK-626616 treatment (1 μM) induces a significant and quantifiable elongation of primary cilia in RPE1 cells, a phenotype not reported for many other DYRK inhibitors and providing a functional readout of target engagement [1]. In contrast, the DYRK1A/1B inhibitor EHT 5372 has not been reported to produce similar ciliogenesis phenotypes, likely due to its much weaker activity against DYRK3 (IC50 = 93.2 nM) [2].

Ciliogenesis Cell Biology Chemical Probe

GSK-626616 (CAS 1025821-33-3): Recommended Research Applications Based on Quantitative Evidence


Validated In Vivo Pharmacology for Anemia and Erythropoiesis

GSK-626616 is the optimal chemical tool for in vivo studies exploring the role of DYRK3 in erythropoiesis. Its use is supported by direct evidence of efficacy in a disease-relevant mouse model of anemia [1]. Unlike other DYRK inhibitors lacking this validation, GSK-626616 provides a proven experimental system for assessing therapeutic recovery from erythropoietic stress.

Selective Chemical Probe for DYRK Family Kinase Biology

For researchers requiring a broad-spectrum yet kinome-selective DYRK inhibitor, GSK-626616 is the tool of choice. Its well-characterized selectivity profile, showing ~20-fold window over CK2 and negligible activity against 451 other kinases, enables unambiguous interrogation of DYRK-dependent phenotypes [2].

Functional Studies of Primary Cilium Dynamics

GSK-626616 is uniquely positioned as a chemical probe for investigating the role of DYRK3 and DYRK2 in regulating primary cilium length and morphology [3]. The robust and quantifiable ciliogenesis phenotype (cilium elongation to 8.41 μm vs. 4.36 μm for DMSO) provides a clear functional readout for target engagement studies [3].

Oral Dosing for Sustained Target Engagement in Rodents

GSK-626616 is a preferred option for long-term or chronic dosing studies in rodents and other preclinical species where oral bioavailability is required [4]. This contrasts with many alternative DYRK inhibitors which lack reported oral bioavailability, making GSK-626616 a more practical and translationally relevant tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-626616

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.